![molecular formula C17H12ClN3O4S B413907 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313469-53-3](/img/structure/B413907.png)
2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, also known as CNTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNTA is a member of the thiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Scientific Research Applications
Antibacterial Activity
Thiazole-based compounds have been shown to possess potent activity against Gram-positive bacteria. The structure–activity relationship studies suggest that certain derivatives, such as 5-arylidene derivatives, exhibit significant antibacterial efficacy .
Antioxidant Properties
Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism. They have demonstrated antioxidant activities, which could be beneficial in managing oxidative stress-related conditions .
Antifungal Effects
In addition to antibacterial properties, thiazole compounds also exhibit antifungal activities. This makes them candidates for research into treatments for fungal infections .
Anti-inflammatory Potential
The modulation of enzyme activity by thiazole-based compounds also extends to anti-inflammatory effects. This could make them useful in the development of anti-inflammatory medications .
Antiproliferative Activities
Thiazole compounds have been studied for their antiproliferative activities, which could be relevant in cancer research and the development of anticancer drugs .
Enzyme Modulation
The ability of thiazole-based compounds to modulate enzyme activity is a significant area of interest, as enzymes play crucial roles in various metabolic pathways. This property could lead to applications in metabolic disorders .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFKRZGVLCHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

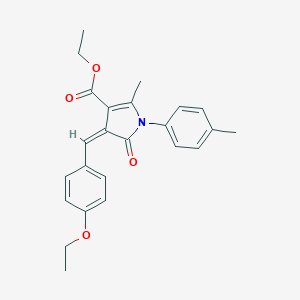
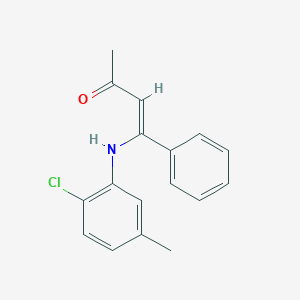
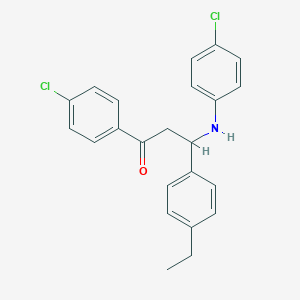
![2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B413831.png)


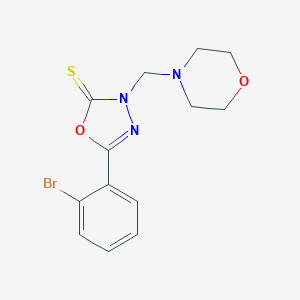
![O-[4-({2-nitroanilino}carbonyl)phenyl] allyl(phenyl)thiocarbamate](/img/structure/B413837.png)
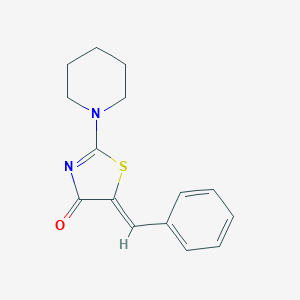

![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)
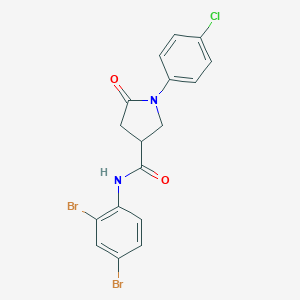
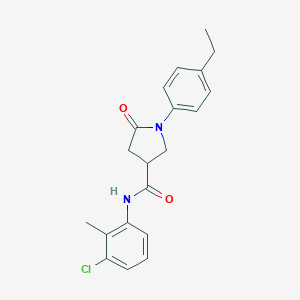
![2-(3,4-Dichloroanilino)-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B413849.png)